molecular formula C14H20BrNO3S B6225851 (5-bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone CAS No. 2770359-38-9

(5-bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone

Cat. No.: B6225851
CAS No.: 2770359-38-9
M. Wt: 362.3
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Description

(5-bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone is a complex organic compound with the molecular formula C14H20BrNO3S This compound features a brominated methoxyphenyl group, an imino linkage, and a methyloxan-4-yl moiety attached to a lambda6-sulfanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone typically involves multiple steps:

    Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-methoxyphenol.

    Formation of Imino Group: The brominated phenol is then reacted with an appropriate amine under acidic conditions to form the imino group.

    Attachment of Methyloxan-4-yl Moiety: The final step involves the reaction of the imino compound with 4-methyloxan-4-ylmethyl chloride in the presence of a base such as triethylamine to form the desired sulfanone compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone is used as a building block for the synthesis of more complex molecules

Biology

The compound’s structural features make it a candidate for biological studies, particularly in the development of enzyme inhibitors or as a probe for studying biochemical pathways involving sulfur-containing compounds.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug development.

Industry

Industrially, the compound may find applications in the synthesis of specialty chemicals, including dyes, agrochemicals, and pharmaceuticals, due to its reactivity and functional group diversity.

Mechanism of Action

The mechanism by which (5-bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific enzymes or receptors it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

Compared to similar compounds, (5-bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone stands out due to the presence of the bromine atom and the lambda6-sulfanone core. These features confer unique reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

2770359-38-9

Molecular Formula

C14H20BrNO3S

Molecular Weight

362.3

Purity

95

Origin of Product

United States

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